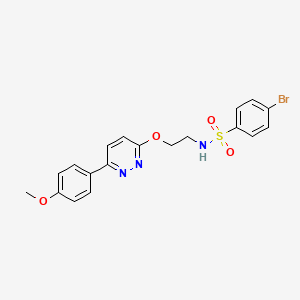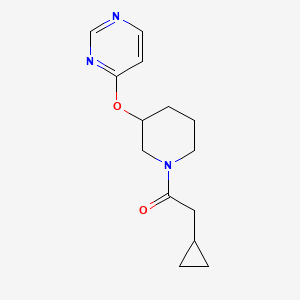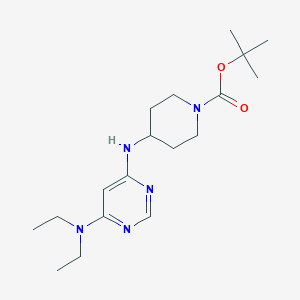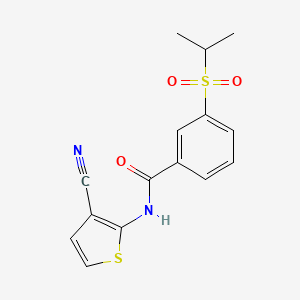![molecular formula C25H24ClN5O4 B2655644 benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877617-26-0](/img/no-structure.png)
benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H24ClN5O4 and its molecular weight is 493.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of novel heterocyclic compounds, including those with pyrimidine bases, has been demonstrated through various chemical reactions, showcasing the versatility of benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate in creating pharmacologically relevant structures (Vaid et al., 2012). Synthesis pathways involve various steps, including cyclocondensation and acylation, to achieve high purity and yield.
Biological Activities
- Investigations into the biological activities of compounds related to this compound have shown promising antitumor, antimicrobial, and anti-HIV-1 properties. For instance, certain pyrimidine derivatives exhibit significant lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating potential antitumor activity against specific cancer models (Grivsky et al., 1980). Furthermore, antimicrobial activity has been observed in newly synthesized compounds, suggesting their use in combating bacterial and fungal infections (Kumar et al., 2022).
Pharmacological Potential
- The pharmacological potential of compounds structurally related to this compound has been explored, with some derivatives showing potent inhibitory activity against specific enzymes and receptors. This suggests a potential application in the development of therapeutic agents for various diseases, including neurodegenerative disorders and viral infections (Wunder et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-chlorobenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with benzyl bromide and acetylation with acetic anhydride.", "Starting Materials": [ "3-chlorobenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "acetic anhydride", "potassium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 equiv) and 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione (1.0 equiv) in dimethylformamide (DMF) and add potassium carbonate (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add benzyl bromide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in acetic anhydride (2.0 equiv) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 24 hours.", "Step 5: Pour the reaction mixture into water and extract with chloroform. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
CAS-Nummer |
877617-26-0 |
Molekularformel |
C25H24ClN5O4 |
Molekulargewicht |
493.95 |
IUPAC-Name |
benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-6-9-18(26)11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-7-4-3-5-8-17/h3-11,16H,12-15H2,1-2H3 |
InChI-Schlüssel |
KLNMHQQMRFBYOR-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2655561.png)
![5-Bromo-6-chloro-2,3-dihydrobenzo[b]furan](/img/structure/B2655562.png)
![Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate](/img/structure/B2655563.png)


![[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]hydrazine](/img/structure/B2655567.png)



![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2655580.png)
![N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2655581.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)

